![molecular formula C5H7Br B135548 1-Bromobicyclo[1.1.1]pentane CAS No. 128884-80-0](/img/structure/B135548.png)

1-Bromobicyclo[1.1.1]pentane

描述

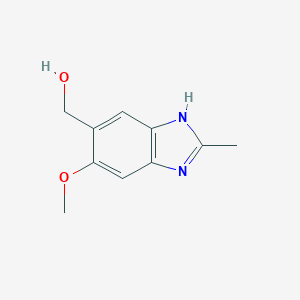

1-Bromobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C5H7Br . It has an average mass of 147.013 Da and a monoisotopic mass of 145.973099 Da . It is also known by other names such as 1-Brombicyclo [1.1.1]pentan [German], 1-Bromobicyclo [1.1.1]pentane [French], and Bicyclo [1.1.1]pentane, 1-bromo- [ACD/Index Name] .

Synthesis Analysis

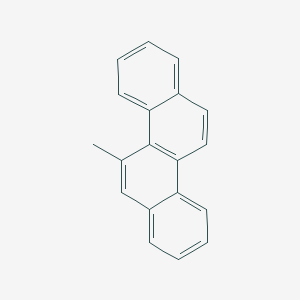

The synthesis of 1-Bromobicyclo[1.1.1]pentane and its derivatives has been a topic of interest in recent years . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can be directly derivatized into various bicyclo [1.1.1]pentane (BCP) species . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis

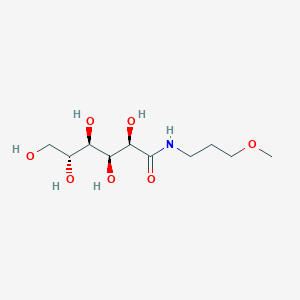

The 1-Bromobicyclo[1.1.1]pentane molecule contains a total of 14 bond(s). There are 7 non-H bond(s) and 3 four-membered ring(s) . The 3D chemical structure image of 1-bromobicyclo[1.1.1]pentane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

The chemical reactions involving 1-Bromobicyclo[1.1.1]pentane have been studied extensively. For instance, highly strained molecules like 1-Bromobicyclo[1.1.1]pentane can undergo direct C–H insertion without losing the integrity of their carbocyclic framework . Bicyclo[1.1.1]pentyl metal reagents can also be used to synthesize 1,3-disubstituted BCP derivatives .Physical And Chemical Properties Analysis

1-Bromobicyclo[1.1.1]pentane has a molecular formula of C5H7Br, an average mass of 147.013 Da, and a monoisotopic mass of 145.973099 Da . It is a highly strained molecule that can undergo direct C–H insertion without losing the integrity of its carbocyclic framework .科学研究应用

Synthesis and Reactivity

1-Bromobicyclo[1.1.1]pentane has been studied for its interesting chemical reactivity and synthetic applications. It undergoes solvolysis faster than t-butyl bromide in certain conditions, exclusively yielding 3-methylenecyclobutanol (E. Della & D. Taylor, 1990). Additionally, its reaction with t-butyllithium is characterized by 1,3-dehydrobromination, forming [1.1.1]propellane and subsequently undergoing ring-opening to yield specific bicyclo[l.l.1]pentyllithium compounds (E. W. Della, Dennis K. Taylor & J. Tsanaktsidis, 1990).

Synthesis of Derivatives

A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane offers a scalable alternative for synthesizing this amine, highlighting its potential versatility in medicinal chemistry (Yi Ling Goh et al., 2014). The synthesis of bridgehead-bridgehead-disubstituted bicyclo[1.1.1]pentanes, emphasizing the generation of 3-X-substituted bicyclo[1.1.1]pentyl bromides, showcases functional group manipulation possibilities in the compound (E. W. Della & Dennis K. Taylor, 1994).

Applications in High Energy Density Materials

Polynitrobicyclo[1.1.1]pentanes have been investigated for their potential as high energy density materials (HEDMs), with the number of nitro groups influencing their heat of formation and detonation characteristics, making them candidates for defense applications (V. Ghule et al., 2011).

Building Blocks in Chemistry

1,3-Diethynylbicyclo[1.1.1]pentane has been identified as a valuable molecular building block for synthesizing extended, rigid, rod-like molecules, offering a nonconjugated alternative for pi-conjugated, rod-like building blocks (Jiří Kaleta et al., 2012).

安全和危害

未来方向

The future direction concerning 1-Bromobicyclo[1.1.1]pentane and its derivatives is promising. The fast-growing development of radical chemistry in the assembly of BCPAs motif has been highlighted, with two different and powerful radical-involved strategies triggering the cleavage of the central bond of [1.1.1]propellane . The future direction concerning BCPAs is also discussed at the end of this review .

属性

IUPAC Name |

1-bromobicyclo[1.1.1]pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-5-1-4(2-5)3-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXJTOJDGTYWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562750 | |

| Record name | 1-Bromobicyclo[1.1.1]pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromobicyclo[1.1.1]pentane | |

CAS RN |

128884-80-0 | |

| Record name | 1-Bromobicyclo[1.1.1]pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

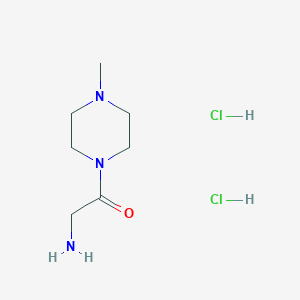

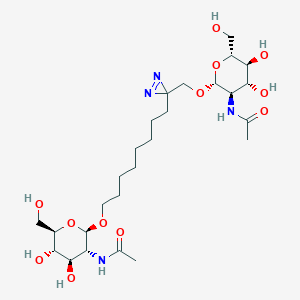

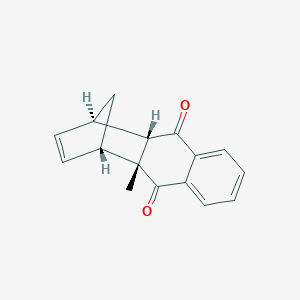

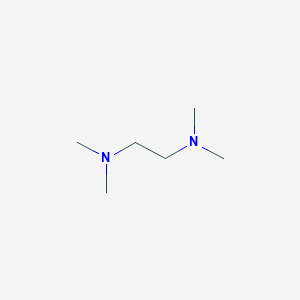

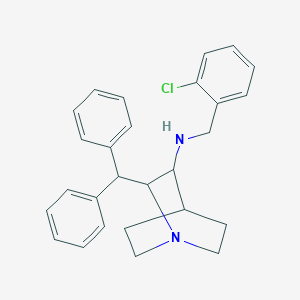

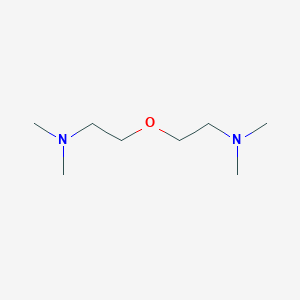

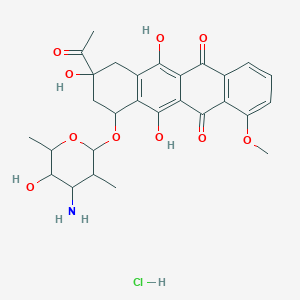

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)